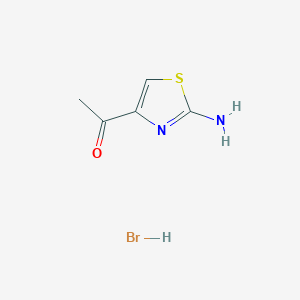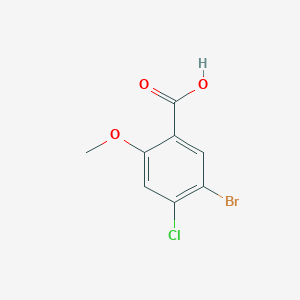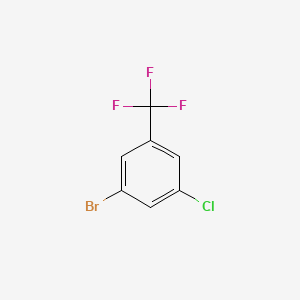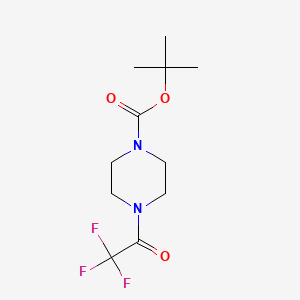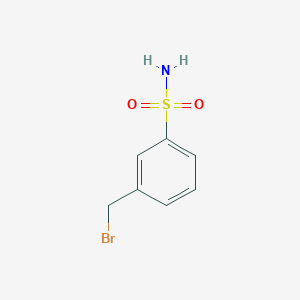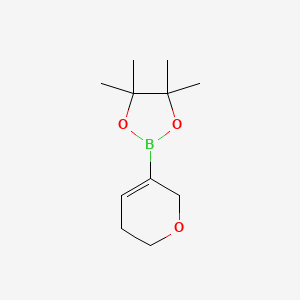
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (abbreviated as 2-DTP) is a cyclic boronate ester that has been studied extensively for its potential use in scientific research. It has been used in a variety of applications, including organic synthesis, catalysis, and biochemistry. 2-DTP has been studied for its ability to act as a catalyst in the synthesis of various organic compounds, as well as its ability to act as an inhibitor of various enzymes. In addition, 2-DTP has been investigated for its potential to interact with various biochemical and physiological systems.
科学的研究の応用
Synthesis and Characterization
- Synthesis and Characterization Techniques : The compound has been used in the synthesis of various organic intermediates, characterized by spectroscopic methods such as FT-IR, NMR, and MS, and confirmed by X-ray diffraction. Density Functional Theory (DFT) studies are also conducted to understand the molecular structure (T. Liao et al., 2022).
Crystal Structure Analysis
- Structural Versatility in Crystal Formation : This compound contributes to the formation of polymorphs and co-crystals with other substances, showcasing its structural versatility. This property is significant in understanding its crystalline behavior and potential applications (A. Batsanov et al., 2012).
Fluorescence and Emission Properties
- Fluorescence Emission in Nanoparticles : It's utilized in the creation of nanoparticles that exhibit bright fluorescence emission. These nanoparticles can be tuned to different wavelengths and have potential applications in imaging and sensing (Christoph S. Fischer et al., 2013).
- Pyrene-based Fluorescent Molecules : This compound aids in synthesizing pyrene-based molecules that exhibit high purity blue fluorescence, useful in organic light-emitting diodes (OLEDs) (Jian-Yong Hu et al., 2010).
Chemical Reactivity and Applications
- Chemical Reactivity and Molecular Studies : Studies have been conducted on the chemical reactivity of derivatives of this compound, including exploring its molecular orbitals and electrostatic potential through DFT studies (J. Sopková-de Oliveira Santos et al., 2003).
Polymers and Materials Science
- Polymers Synthesis : The compound is instrumental in synthesizing polymers with specific color properties and high molecular weights. These polymers are soluble in common organic solvents and have applications in materials science (Irina Welterlich et al., 2012).
- Luminescent Properties in Copolymers : It is used in the synthesis of fluorene copolymers exhibiting luminescent properties. These copolymers show potential in applications such as photoluminescence and electroluminescence spectroscopy (C. Cheon et al., 2005).
Organic Solar Cell Applications
- Organic Solar Cell Applications : The compound is involved in the design and synthesis of low band gap polymers for organic solar cell applications. These polymers exhibit thermal stability and have optical properties suitable for use in solar cells (S. Meena et al., 2018).
将来の方向性
The utility of this compound would likely lie in its potential as a synthetic intermediate in the preparation of more complex molecules. The boronic ester could be used in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond, while the 5,6-dihydro-2H-pyran ring could potentially be functionalized or used in a cyclization reaction .
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRLUFQGNZBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578747 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212127-81-6 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


